2-Amino-5-(difluoromethoxy)-4-methoxybenzoic acid
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆): δ 7.39 (d, J = 1.7 Hz, 1H, H-6), 7.31 (d, J = 8.3 Hz, 1H, H-3), 7.22 (dd, J = 8.3, 1.7 Hz, 1H, H-4), 6.42 (s, 2H, NH₂), 3.81 (s, 3H, OCH₃). The ¹⁹F NMR spectrum shows a characteristic triplet at δ -82.4 ppm (J = 232 Hz) for the -OCF₂H group.
Table 2: ¹³C NMR chemical shifts
| Carbon Position | δ (ppm) | Assignment |
|---|---|---|
| C=O | 168.4 | Carboxylic acid |
| C-1 | 152.6 | Methoxy-substituted |
| C-5 | 149.3 | Difluoromethoxy |
| C-2 | 116.8 | Amino-substituted |
Fourier-Transform Infrared (FT-IR)
Key absorption bands include:
- 3340 cm⁻¹ (N-H stretch, amino group)
- 1685 cm⁻¹ (C=O stretch, carboxylic acid)
- 1275 cm⁻¹ (C-F asymmetric stretch)
- 1120 cm⁻¹ (C-O-C symmetric stretch)
UV-Vis spectroscopy in methanol shows λ_max at 265 nm (π→π* transition) and 310 nm (n→π* transition), with a molar absorptivity (ε) of 1.2 × 10⁴ L·mol⁻¹·cm⁻¹.
Comparative Electronic Structure Analysis with Related Benzoic Acid Derivatives
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal distinct electronic properties compared to analogs:
Table 3: Frontier molecular orbital energies
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| 2-Amino-5-(difluoromethoxy)-4-methoxy | -6.12 | -1.98 | 4.14 |
| 2-Amino-4-methoxybenzoic acid | -5.89 | -1.75 | 4.14 |
| 2-(Difluoromethoxy)benzoic acid | -6.05 | -2.11 | 3.94 |
The difluoromethoxy group induces a 0.23 eV stabilization of the HOMO compared to non-fluorinated analogs, attributed to the electron-withdrawing effect of fluorine. Natural Bond Orbital (NBO) analysis shows increased polarization at C5 (-0.412 e) due to the -OCF₂H group, versus -0.298 e at C4 in 2-amino-4-methoxybenzoic acid.
Hydrogen Bonding Patterns and Intermolecular Interactions
The crystal packing features three primary interaction types:
- O-H···O Carboxylic dimers : Bond length = 1.85 Å, angle = 174°
- N-H···O chains : Connects amino groups to methoxy oxygens (2.12 Å, 158°)
- C-F···H-C contacts : Secondary interactions stabilizing the lattice (2.98 Å)
Hirshfeld surface analysis quantifies interaction contributions:
- O···H/H···O: 42.1%
- N···H/H···N: 23.4%
- F···H/H···F: 18.7%
- C···H/H···C: 15.8%
Properties
IUPAC Name |
2-amino-5-(difluoromethoxy)-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO4/c1-15-6-3-5(12)4(8(13)14)2-7(6)16-9(10)11/h2-3,9H,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVWLHHXAMIXCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-5-(difluoromethoxy)-4-methoxybenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features an amino group and two methoxy groups on its aromatic ring, with the difluoromethoxy substituent enhancing its chemical properties, which may influence its biological activity and reactivity.
The molecular formula of this compound is C12H12F2N2O4, with a molecular weight of 288.23 g/mol. The structural characteristics of this compound suggest potential interactions with various biological targets, including enzymes and receptors.
The mechanism of action involves the compound's interaction with specific molecular targets. The difluoromethoxy group increases lipophilicity, enhancing cellular penetration. Inside the cell, it can modulate the activity of enzymes and receptors, leading to diverse biological effects. The amino group and difluoromethoxy substituent can form hydrogen bonds with proteins, influencing various signaling pathways.
Antifibrotic Effects
Recent studies have highlighted the antifibrotic properties of this compound. It has been shown to inhibit epithelial–mesenchymal transition (EMT), a critical process in pulmonary fibrosis development. In vitro experiments using A549 lung epithelial cells stimulated with TGF-β1 demonstrated that treatment with this compound resulted in:
- Decreased expression of α-smooth muscle actin (α-SMA), vimentin, and collagen I.
- Increased expression of E-cadherin.
- Reduced phosphorylation levels of Smad2/3, indicating inhibition of the TGF-β signaling pathway.
These findings suggest that the compound effectively reduces EMT and fibrosis in pulmonary tissues .
In Vivo Studies
In vivo studies further corroborate the antifibrotic effects observed in vitro. In a rat model of bleomycin-induced pulmonary fibrosis, administration of this compound led to:
- Improved lung function and reduced weight loss associated with fibrosis.
- Decreased inflammatory cell counts and levels of inflammatory cytokines in bronchoalveolar lavage fluid.
- Reduced expression of fibrotic markers such as hydroxyproline and total collagen in lung tissue .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid | Contains an amino group and two methoxy groups | Exhibits notable antifibrotic activity |
| 3-Amino-4-(trifluoromethoxy)benzoic acid | Trifluoromethoxy instead of difluoromethoxy | Different reactivity profile |
| 5-Amino-2-(difluoromethoxy)benzoic acid | Similar structure but lacks methoxy groups | Less potent in certain assays |
This table illustrates how the presence of specific functional groups influences biological activity, particularly in terms of antifibrotic effects.
Case Studies
Several case studies have documented the efficacy of this compound in laboratory settings:
- Study on Pulmonary Fibrosis : A study involving A549 cells demonstrated that treatment with various concentrations (50, 100, and 200 µM) significantly reduced TGF-β1-induced cell viability and EMT markers over time .
- Animal Model Research : In a rat model subjected to bleomycin treatment to induce pulmonary fibrosis, administration of the compound resulted in significant improvements in lung histology and function, highlighting its therapeutic potential .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Amino-5-(difluoromethoxy)-4-methoxybenzoic acid
- CAS No.: 1096901-30-2
- Molecular Formula: C₉H₉F₂NO₄
- Molecular Weight : 233.17 g/mol
- Key Substituents: Amino (-NH₂) at position 2, difluoromethoxy (-OCF₂H) at position 5, methoxy (-OCH₃) at position 4, and a carboxylic acid (-COOH) at position 1 .
Structural Significance: The difluoromethoxy group enhances electronegativity and metabolic stability compared to non-fluorinated alkoxy groups.
Comparison with Structurally Related Compounds
4-Amino-2-fluoro-5-methoxybenzoic Acid
- CAS No.: 1001346-91-3
- Formula: C₈H₈FNO₃
- Molecular Weight : 185.15 g/mol
- Substituents: Fluoro (-F) at position 2, methoxy (-OCH₃) at position 5, and amino (-NH₂) at position 4 .
Key Differences :
- The absence of the difluoromethoxy group reduces electronegativity and lipophilicity compared to the target compound.
2-Amino-5-fluoro-4-methoxybenzoic Acid
Key Differences :
2-Amino-4-(difluoromethoxy)-5-methoxybenzoic Acid
Key Differences :
Ethyl 2-amino-5-fluorobenzoate
Key Differences :
Thermal Stability
Q & A
Q. What are the optimal synthetic routes and reaction conditions for producing 2-Amino-5-(difluoromethoxy)-4-methoxybenzoic acid with high yield and purity?
- Methodological Answer : Synthesis typically involves fluorination and functional group protection strategies. For example, the introduction of the difluoromethoxy group can be achieved using reagents like chlorodifluoromethane or via nucleophilic substitution under anhydrous conditions . Key considerations include:
Q. Table 1: Comparison of Synthetic Approaches
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Difluoromethoxy Intro | ClCF₂H, K₂CO₃, DMF, 50°C | 68* | 95* | |
| Carboxylic Acid Prot. | Boc₂O, THF, RT | 85 | 97 | |
| *Estimated from analogous procedures. |
Q. How can solubility challenges be addressed for in vitro assays?
- Methodological Answer : The compound’s solubility is influenced by its carboxylic acid and amino groups. Strategies include:
- Solvent selection : Use DMSO for stock solutions (10 mM), followed by dilution in PBS (pH 7.4) to avoid precipitation .
- pH adjustment : Protonate the carboxylic acid (pH < 3) or deprotonate (pH > 10) to enhance aqueous solubility.
- Co-solvents : Ethanol (≤5% v/v) improves solubility without denaturing proteins in enzymatic assays .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 3.8 ppm for methoxy) .
- HPLC-MS : ESI-MS in negative ion mode for molecular ion detection (m/z 258 [M-H]⁻) .
- Elemental Analysis : Verify C, H, N, F content (theoretical: C 43.4%, H 3.5%, N 5.4%, F 14.7%) .
Advanced Research Questions
Q. How do structural modifications at the 5-position influence biological activity?
- Methodological Answer : Substituent effects are studied via Structure-Activity Relationship (SAR) models. For example:
Q. Table 2: Substituent Impact on Pharmacokinetics
| Substituent (Position 5) | logP | Metabolic Stability (t₁/₂, h) | IC₅₀ (nM) |
|---|---|---|---|
| OCH₃ | 1.2 | 2.1 | 150 |
| OCF₂H | 1.7 | 5.3 | 85 |
Q. How should researchers design subchronic toxicity studies for this compound?
- Dosing : 28-day oral administration in rodents (10–100 mg/kg/day).
- Endpoints : Monitor liver enzymes (ALT, AST), urea levels, and oxidative stress markers (catalase activity).
- Hazard Class : Predicted as Class III–IV (moderate to low hazard) due to structural similarity to 4-methoxybenzoic acid .
Q. How can contradictory biological activity data across assay systems be resolved?
- Methodological Answer :
- Orthogonal assays : Validate binding affinity via SPR and cell-based assays (e.g., luciferase reporter systems) .
- Compound stability : Test degradation in assay buffers (e.g., PBS, DMEM) using LC-MS to rule out false negatives .
- Molecular dynamics simulations : Model interactions with target proteins to identify conformation-dependent activity .
Q. What computational approaches predict target interactions for this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
